molecular formula C19H21N5O3 B6440979 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole CAS No. 2549066-45-5

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole

Cat. No.: B6440979
CAS No.: 2549066-45-5
M. Wt: 367.4 g/mol
InChI Key: XINQJTLBTBEDQP-UHFFFAOYSA-N
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Description

The compound 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole is a heterocyclic molecule featuring a 1-methylindazole core linked via a carbonyl group to a piperidine ring substituted with a 5-methoxypyrimidin-2-yloxy moiety. This structure combines pharmacologically relevant motifs:

  • Indazole: A bicyclic aromatic system known for its role in kinase inhibition and anticancer activity.
  • 5-Methoxypyrimidin-2-yloxy group: A polar substituent that may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23-16-6-4-3-5-15(16)17(22-23)18(25)24-9-7-13(8-10-24)27-19-20-11-14(26-2)12-21-19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINQJTLBTBEDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypyrimidine Moiety: This step involves the methoxylation of a pyrimidine derivative under basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often using a suitable amine precursor.

    Indazole Synthesis: The indazole core is synthesized via a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the methoxypyrimidine and piperidine moieties to the indazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

4-(4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine (CAS 2548978-89-6)
  • Key Differences : Replaces the 1-methylindazole group with a morpholine-substituted benzene ring.
  • Reduced aromaticity may decrease membrane permeability.
  • Molecular Weight : 398.46 g/mol (vs. ~421 g/mol estimated for the target compound).
  • Synthetic Accessibility : Likely synthesized via similar coupling reactions involving piperidine intermediates .
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
  • Key Differences : Incorporates a pyrazolopyrimidine carboxamide group instead of the methoxypyrimidin-2-yloxy substituent.
  • Implications :
    • The pyrazolopyrimidine moiety may enhance binding to purine-binding enzymes (e.g., kinases).
    • Elemental analysis (C: 60.34%, H: 6.53%, N: 19.67%) aligns with theoretical values, indicating high purity .

Analogues with Varied Substituents on the Piperidine Ring

4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6-(pyrimidin-2-ylacetyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
  • Key Differences : Replaces the piperidine-carbonyl bridge with a pyrrolopyridine system and adds a 4-fluorophenylpyrazole group.
  • The pyrrolopyridine scaffold may restrict conformational flexibility, affecting target selectivity .

Simplified Indazole Derivatives

5-Methoxy-1H-indazole Derivatives
  • Key Differences : Lack the piperidine-pyrimidine substituent (e.g., 5-methoxy-1H-indazole-3-carboxaldehyde).
  • Implications :
    • Simplified structures are easier to synthesize but lack the multifunctional groups necessary for complex target engagement.
    • Serve as precursors for more elaborate derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₂H₂₃N₅O₃* ~421.46 Indazole, piperidine, methoxypyrimidine High lipophilicity (estimated LogP >3)
4-(4-{...}phenyl)morpholine C₂₁H₂₆N₄O₄ 398.46 Morpholine, piperidine, methoxypyrimidine Increased polarity (LogP ~2.5)
Tert-butyl pyrazolopyrimidine derivative C₂₅H₃¹N₇O₄ 493.56 Pyrazolopyrimidine, tert-butyl High nitrogen content (19.87% N)

*Estimated based on structural similarity.

Research Findings and Implications

  • Solubility vs. Permeability Trade-off : Morpholine analogues () prioritize solubility, whereas indazole-containing compounds may favor cell penetration .
  • Synthetic Optimization : Piperidine-pyrimidine coupling strategies (common in and ) are critical for scalability.

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